N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide
Description
N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is a synthetic organic compound featuring a thiazolo[3,2-b][1,2,4]triazole core linked to substituted phenyl groups via an oxalamide bridge. The structure includes:
- A 4-chlorophenyl substituent on the thiazolo-triazole moiety.
- A 2-methoxy-5-methylphenyl group attached to the oxalamide nitrogen.
- An ethyl chain connecting the heterocyclic core to the oxalamide functional group.
Its structural complexity highlights the importance of substituent effects on physicochemical properties and target interactions.
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(2-methoxy-5-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O3S/c1-13-3-8-18(31-2)17(11-13)25-21(30)20(29)24-10-9-16-12-32-22-26-19(27-28(16)22)14-4-6-15(23)7-5-14/h3-8,11-12H,9-10H2,1-2H3,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJIXCPCKJFFRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is a complex organic compound known for its diverse biological activities. This article explores its pharmacological potential, focusing on its antifungal, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The compound features a thiazolo[3,2-b][1,2,4]triazole core, which is significant in medicinal chemistry due to its biological activities. The molecular formula is , with a molecular weight of 457.9 g/mol. The presence of multiple nitrogen atoms in its structure contributes to its biological efficacy.
1. Antifungal Activity
Recent studies have demonstrated that triazole derivatives exhibit potent antifungal properties. The 1,2,4-triazole moiety is particularly effective against various fungal pathogens due to its ability to inhibit ergosterol biosynthesis.
- Mechanism of Action : The compound likely functions by inhibiting the enzyme lanosterol demethylase, a key enzyme in the ergosterol synthesis pathway. This action disrupts fungal cell membrane integrity.
- Case Study : In a study evaluating several triazole derivatives, compounds similar to this compound showed promising results against Candida albicans and Aspergillus fumigatus .
2. Anticancer Activity
The compound has also been investigated for its anticancer properties.
- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., HeLa and MCF-7) have indicated that this triazole derivative can induce apoptosis and inhibit cell proliferation.
- Mechanism of Action : It is believed that the compound may activate caspase pathways leading to programmed cell death and could potentially inhibit angiogenesis by targeting vascular endothelial growth factor (VEGF) signaling pathways .
3. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through its effects on cyclooxygenase enzymes (COX-1 and COX-2).
- Inhibition Studies : Preliminary data suggest that this compound can effectively inhibit COX enzymes, thereby reducing the production of pro-inflammatory mediators .
Research Findings Summary
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar thiazolo-triazole scaffolds exhibit significant antimicrobial properties. For instance, derivatives of related structures have been evaluated against various bacterial strains and fungi, demonstrating promising activity against Gram-positive and Gram-negative bacteria as well as antifungal effects.
Case Study:
A study on derivatives of thiazole compounds showed that certain analogs exhibited potent antimicrobial activity, leading to further exploration of their mechanisms of action and potential therapeutic uses .
Anticancer Properties
The compound's anticancer potential has been investigated through in vitro studies. Similar compounds have shown efficacy against various cancer cell lines, including breast cancer (MCF7) and others.
Case Study:
In a study evaluating the anticancer activity of thiazole derivatives, some compounds demonstrated significant inhibition of cell proliferation in MCF7 cells. Molecular docking studies suggested that these compounds interact with specific targets involved in cancer cell growth .
Pharmacokinetics
In silico pharmacokinetic studies have been conducted to predict the absorption, distribution, metabolism, and excretion (ADME) profiles of related compounds. These studies are crucial for understanding the therapeutic viability of the compound in clinical settings.
Potential Applications in Materials Science
Beyond medicinal chemistry, the unique structural characteristics of this compound open avenues for applications in materials science. Its heterocyclic nature makes it suitable for use in developing new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The closest analogue is N1-(5-chloro-2-methylphenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide (PubChem CID: 11354371), which differs in the oxalamide-linked aryl group:
- Target compound : 2-methoxy-5-methylphenyl.
- Analogue : 5-chloro-2-methylphenyl.
Comparative Analysis
Physicochemical Properties
| Property | Target Compound | Analogue (CID: 11354371) |
|---|---|---|
| Molecular Weight | ~483.94 g/mol | ~468.33 g/mol |
| LogP (Lipophilicity) | Estimated ~3.8 (methoxy) | Estimated ~4.2 (chloro) |
| Hydrogen Bond Acceptors | 7 | 6 |
| Hydrogen Bond Donors | 2 | 2 |
Key Differences :
- The chloro group in the analogue may improve membrane permeability but could increase metabolic stability risks due to halogen resistance to oxidative degradation .
Hypothetical Bioactivity
- Target Compound : The electron-donating methoxy group may enhance interactions with polar enzyme active sites (e.g., kinases or GPCRs), while the methyl group could provide steric stabilization.
- Analogue : The electron-withdrawing chloro group might strengthen hydrophobic binding but reduce metabolic clearance rates, a common issue with halogenated aromatics .
Environmental Persistence
Research Findings and Limitations
Data Gaps
- No experimental bioactivity or toxicity data for the target compound are available in public databases.
- Predictions rely on quantitative structure-activity relationship (QSAR) models and analogues like CID: 11354371 .
Critical Insights
Substituent-Driven Selectivity: The 2-methoxy-5-methylphenyl group may confer selectivity for targets sensitive to steric and electronic modulation, whereas chloro-substituted analogues might favor non-polar binding pockets.
Synthetic Feasibility : The methoxy group introduces synthetic challenges (e.g., protection/deprotection steps) compared to chloro analogues, which are often more straightforward to functionalize.
Q & A
Basic Research Question
- HPLC-DAD : Use a C18 column (MeCN:H2O + 0.1% TFA) with UV detection at 254 nm.
- Elemental Analysis : Validate %C, %H, %N within ±0.4% of theoretical values .
- LC-HRMS : Confirm molecular ion ([M+H]) with <5 ppm error .
How do structural modifications (e.g., halogen substitution) influence bioactivity?
Advanced Research Question
The 4-chlorophenyl group enhances lipophilicity (clogP ~3.2) and π-π stacking with aromatic residues. Evidence shows:
- Electron-Withdrawing Groups (e.g., Cl, Br): Increase kinase inhibition (IC ↓20–40%) but may reduce solubility .
- Methoxy Substituents : Improve metabolic stability by blocking CYP450 oxidation .
- Thiazole vs. Oxazole : Thiazole’s sulfur atom increases polar surface area, enhancing DNA intercalation .
What safety protocols are essential for handling reactive intermediates (e.g., chloromethyl derivatives)?
Basic Research Question
- Chloromethyl Intermediates : Use fume hoods, PPE (nitrile gloves, goggles), and neutralize spills with 10% sodium thiosulfate .
- Nitroarenes : Store under nitrogen, monitor for exothermic decomposition via DSC .
How can batch-to-batch variability in synthetic products be minimized?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
